N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide
Description
N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
IUPAC Name |
N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-11-14(10-21-7-3-4-8-21)19-16(23)9-13-12-24-17(20-13)15-5-1-2-6-18-15/h1-2,5-6,12,14,22H,3-4,7-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUHMJVQPLGQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CO)NC(=O)CC2=CSC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the pyrrolidine, pyridine, and thiazole derivatives, which are then coupled under specific reaction conditions. Common reagents used in these reactions include bases, acids, and coupling agents. The reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups or the ring structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can introduce new functional groups, such as halides, alkyl groups, or other heterocycles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: As a probe or ligand for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases, depending on its biological activity and pharmacological properties.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide include other heterocyclic compounds with pyrrolidine, pyridine, and thiazole rings. Examples include:
- This compound analogs with different substituents on the rings.
- Compounds with similar ring structures but different functional groups, such as amides, esters, or ethers.
Uniqueness
The uniqueness of this compound lies in its specific combination of ring structures and functional groups, which may confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
